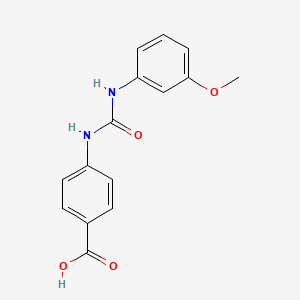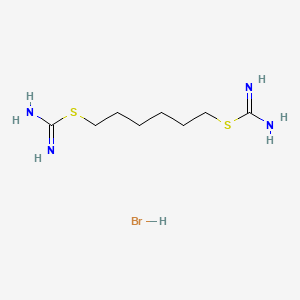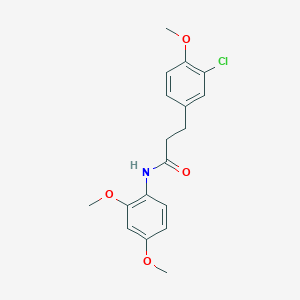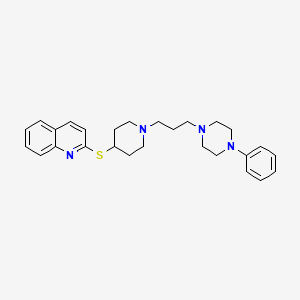
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline is a complex organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic compound, and a piperazine moiety attached via a propyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the quinoline derivative with 1-(3-chloropropyl)-4-phenylpiperazine under basic conditions.
Formation of the Thioether Linkage: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent, such as 4-piperidinethiol, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline has several applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.
Biological Research: It is used as a tool compound to study the function of specific proteins and receptors in biological systems.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in cellular function and physiological responses, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)benzene: Similar structure but with a benzene core instead of quinoline.
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)pyridine: Similar structure but with a pyridine core instead of quinoline.
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)isoquinoline: Similar structure but with an isoquinoline core instead of quinoline.
Uniqueness
The uniqueness of 2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline lies in its specific quinoline core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds with different core structures.
Propiedades
Número CAS |
780739-84-6 |
|---|---|
Fórmula molecular |
C27H34N4S |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
2-[1-[3-(4-phenylpiperazin-1-yl)propyl]piperidin-4-yl]sulfanylquinoline |
InChI |
InChI=1S/C27H34N4S/c1-2-8-24(9-3-1)31-21-19-30(20-22-31)16-6-15-29-17-13-25(14-18-29)32-27-12-11-23-7-4-5-10-26(23)28-27/h1-5,7-12,25H,6,13-22H2 |
Clave InChI |
ISEBAGCOGKQJEY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1SC2=NC3=CC=CC=C3C=C2)CCCN4CCN(CC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


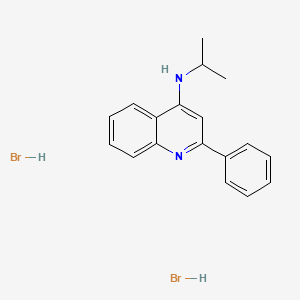
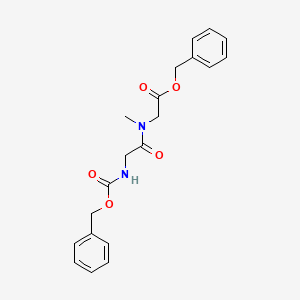
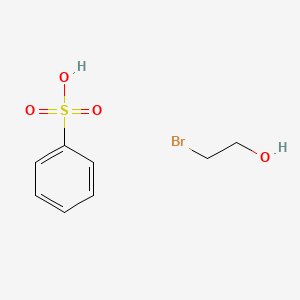
![ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947474.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)

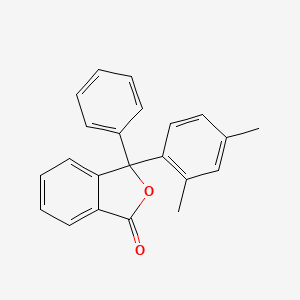

![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)

